

The Discovery, Development, and Repurposing of Repirinast: A Technical Guide

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An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Repirinast, a compound initially developed and marketed in Japan for the treatment of bronchial asthma, is undergoing a resurgence in interest as a potential therapeutic for chronic kidney disease (CKD) and other inflammatory conditions. This technical guide provides a comprehensive timeline of the discovery and development of **Repirinast**, from its origins as an anti-allergic agent to its current status as a repurposed drug candidate. This document details its mechanism of action as a mast cell stabilizer, summarizes key preclinical and clinical findings, and outlines the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

Repirinast, also known as MY-5116, is a quinoline derivative with potent anti-allergic properties.[1][2] Originally synthesized by Mitsubishi Tanabe Pharma, it was approved for the treatment of bronchial asthma in Japan in 1987 and was marketed for over two decades.[3] Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[2] Following its discontinuation for commercial reasons, Algernon Pharmaceuticals has initiated a drug repurposing program to investigate **Repirinast** for new indications, most notably chronic kidney disease.[3]



Discovery and Initial Development for Asthma

The development of **Repirinast** emerged from research focused on identifying novel antiallergic compounds. Its discovery and development timeline for the treatment of asthma can be summarized as follows:

- 1986: Preclinical studies in rat and guinea pig models of asthma demonstrated the efficacy of MY-5116.[1]
- 1987: **Repirinast** receives approval in Japan for the treatment of bronchial asthma in adults. [3]
- 1991: A clinical study in Japan confirmed that Repirinast does not significantly alter the pharmacokinetics of theophylline, a commonly co-administered asthma medication.[4]

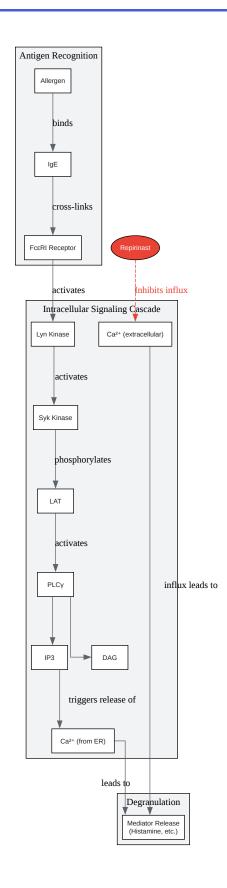
While specific details of the original synthesis by Mitsubishi Tanabe Pharma are not publicly available, the chemical structure is identified as 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate. The synthesis of similar pyrano[3,2-c]quinoline derivatives has been described in the scientific literature, generally involving multi-component condensation reactions.[5][6][7][8][9]

Mechanism of Action: Mast Cell Stabilization

Repirinast exerts its therapeutic effects by acting as a mast cell stabilizer. The process of mast cell degranulation is a critical event in the allergic inflammatory cascade.

The proposed signaling pathway for mast cell activation and the inhibitory action of **Repirinast** is illustrated below:





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Caption: IgE-mediated mast cell activation pathway and the inhibitory effect of **Repirinast**.



Upon exposure to an allergen, IgE antibodies bound to high-affinity FcɛRI receptors on the surface of mast cells are cross-linked, initiating a signaling cascade.[10][11] This leads to the activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCy), culminating in an increase in intracellular calcium concentration and the release of inflammatory mediators. [11][12][13][14] **Repirinast** is believed to stabilize the mast cell membrane, thereby inhibiting the influx of extracellular calcium and preventing degranulation.[2]

Repurposing for Chronic Kidney Disease (CKD)

Algernon Pharmaceuticals is currently developing **Repirinast** for the treatment of CKD, based on its anti-inflammatory and anti-fibrotic properties.

Preclinical Evidence in a CKD Model

Preclinical studies have been conducted using a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis. This model involves the ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.

A summary of the key quantitative findings from a preclinical UUO study is presented in the table below:

Treatment Group	Dose	Reduction in Fibrosis (%)	p-value
Telmisartan (positive control)	3 mg/kg	32.6	<0.001
Cenicriviroc	40 mg/kg	31.9	0.00032
Repirinast	90 mg/kg	50.6	<0.000001
Repirinast	30 mg/kg	20.8	>0.05
Repirinast + Telmisartan	30 mg/kg + 3 mg/kg	54.2	<0.000001

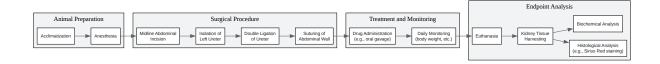
Data sourced from Algernon Pharmaceuticals press release.[12]



These results indicate that **Repirinast** significantly reduces kidney fibrosis in this model, with a more pronounced effect at a higher dose. Furthermore, the combination of **Repirinast** with the standard-of-care medication, telmisartan, resulted in a synergistic anti-fibrotic effect.[12]

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model

The following provides a generalized workflow for the UUO mouse model used in the preclinical evaluation of **Repirinast** for CKD.



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Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.

Methodology:

- Animal Model: Male C57BL/6 mice are typically used.
- Anesthesia: An appropriate anesthetic agent is administered.
- Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then ligated at two points with surgical silk. The abdominal wall is closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.
- Drug Administration: **Repirinast** and control substances are administered, typically via oral gavage, for a specified duration (e.g., 7-14 days).



 Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. Fibrosis is quantified using histological staining methods such as Sirius Red.[3][10]

Pharmacokinetics and Clinical Development for CKD

Human Pharmacokinetics

A Phase 1, open-label, randomized, single- and multiple-dose study was conducted in healthy Chinese volunteers to evaluate the safety, tolerability, and pharmacokinetics of **Repirinast**.

Key Pharmacokinetic Parameters of the Active Metabolite (MY-1250)

Parameter	150 mg Single Dose	300 mg Single Dose	450 mg Single Dose
Cmax (ng/mL)	308.9 ± 109.1	385.8 ± 108.4	441.7 ± 116.0
Tmax (hr)	0.75 (0.5-2.0)	0.75 (0.5-1.5)	0.75 (0.5-1.5)
AUC0-t (h*ng/mL)	937.0 ± 415.6	1485 ± 633.3	1955 ± 743.7
t1/2 (hr)	15.1 ± 6.1	16.5 ± 7.9	17.0 ± 5.5

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

The study concluded that **Repirinast** was well-tolerated. The active metabolite, MY-1250, was rapidly formed, with a mean half-life of approximately 16.2 hours. While Cmax and AUC increased with dose, the increase was not directly proportional.

Planned Clinical Trials for CKD

Algernon Pharmaceuticals has announced plans to conduct a Phase 1 clinical trial to evaluate the safety and pharmacokinetics of **Repirinast** in patients with CKD. This will be followed by a Phase 2 study to assess its efficacy in reducing kidney fibrosis and improving renal function.

Conclusion



Repirinast represents a promising example of drug repurposing. Originally developed as an effective treatment for asthma, its mechanism of action as a mast cell stabilizer provides a strong rationale for its investigation in other inflammatory and fibrotic diseases. Preclinical data in a model of chronic kidney disease are encouraging, demonstrating a significant anti-fibrotic effect both alone and in combination with standard-of-care therapy. Future clinical trials will be crucial in determining the therapeutic potential of **Repirinast** in this new indication. This technical guide provides a foundational understanding of the development history and scientific basis for the continued investigation of this compound.

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